molecular formula C20H18BrClN2O B12156641 7-[(4-Bromophenyl)(pyrrolidin-1-yl)methyl]-5-chloroquinolin-8-ol

7-[(4-Bromophenyl)(pyrrolidin-1-yl)methyl]-5-chloroquinolin-8-ol

Cat. No.: B12156641
M. Wt: 417.7 g/mol
InChI Key: YALZROWWBROHGY-UHFFFAOYSA-N
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Description

7-[(4-Bromophenyl)(pyrrolidin-1-yl)methyl]-5-chloroquinolin-8-ol is a complex organic compound that features a quinoline core substituted with a bromophenyl group, a pyrrolidinylmethyl group, and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Bromophenyl)(pyrrolidin-1-yl)methyl]-5-chloroquinolin-8-ol typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Addition of the Pyrrolidinylmethyl Group: This can be done via a nucleophilic substitution reaction where a pyrrolidine derivative reacts with a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Bromophenyl)(pyrrolidin-1-yl)methyl]-5-chloroquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the quinoline core or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromophenyl or chloroquinoline positions.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 7-[(4-Bromophenyl)(pyrrolidin-1-yl)methyl]-5-chloroquinolin-8-ol is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the bromophenyl and pyrrolidinylmethyl groups may enhance binding affinity and specificity. The chloro group can also influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    7-[(4-Fluorophenyl)(pyrrolidin-1-yl)methyl]-5-chloroquinolin-8-ol: Similar structure but with a fluorine atom instead of bromine.

    7-[(4-Methylphenyl)(pyrrolidin-1-yl)methyl]-5-chloroquinolin-8-ol: Similar structure but with a methyl group instead of bromine.

    7-[(4-Bromophenyl)(piperidin-1-yl)methyl]-5-chloroquinolin-8-ol: Similar structure but with a piperidine ring instead of pyrrolidine.

Uniqueness

The presence of the bromophenyl group in 7-[(4-Bromophenyl)(pyrrolidin-1-yl)methyl]-5-chloroquinolin-8-ol can confer unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs. The combination of the quinoline core with the pyrrolidinylmethyl group also provides a unique scaffold for further chemical modifications and optimization in drug development.

Properties

Molecular Formula

C20H18BrClN2O

Molecular Weight

417.7 g/mol

IUPAC Name

7-[(4-bromophenyl)-pyrrolidin-1-ylmethyl]-5-chloroquinolin-8-ol

InChI

InChI=1S/C20H18BrClN2O/c21-14-7-5-13(6-8-14)19(24-10-1-2-11-24)16-12-17(22)15-4-3-9-23-18(15)20(16)25/h3-9,12,19,25H,1-2,10-11H2

InChI Key

YALZROWWBROHGY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C2=CC=C(C=C2)Br)C3=CC(=C4C=CC=NC4=C3O)Cl

Origin of Product

United States

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